molecular formula C10H12ClF3O3SSi B1434745 2-Chloro-6-(trimethylsilyl)phenyl triflate CAS No. 1449472-59-6

2-Chloro-6-(trimethylsilyl)phenyl triflate

Cat. No.: B1434745
CAS No.: 1449472-59-6
M. Wt: 332.8 g/mol
InChI Key: QFWUIGWOSVHZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(trimethylsilyl)phenyl triflate (CAS: 1449472-59-6) is a specialized aryne precursor with the molecular formula C₁₀H₁₂ClF₃O₃SSi and a molecular weight of 332.80 g/mol . Structurally, it features a trifluoromethanesulfonate (triflate) group, a chlorine substituent at the 2-position, and a trimethylsilyl (TMS) group at the 6-position of the benzene ring. The triflate group acts as an excellent leaving group, enabling the generation of reactive aryne intermediates under mild conditions, such as treatment with cesium fluoride (CsF) in acetonitrile .

Properties

IUPAC Name

(2-chloro-6-trimethylsilylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3O3SSi/c1-19(2,3)8-6-4-5-7(11)9(8)17-18(15,16)10(12,13)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWUIGWOSVHZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=CC=C1)Cl)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449472-59-6
Record name 1449472-59-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Stepwise Procedure:

  • Starting Material : 2-Chloro-6-(trimethylsilyl)phenol or a related aryl precursor is dissolved in a dry, inert solvent such as MeCN or Me-THF under an inert atmosphere (argon or nitrogen).

  • Base Addition : A strong base (e.g., NaH or KHMDS) is added to deprotonate the phenol group, generating the phenolate anion.

  • Triflation Reagent Addition : The triflation reagent (e.g., N-phenylbistriflimide or triflic anhydride) is added dropwise at low temperature (0°C) to the reaction mixture.

  • Reaction Progress : The mixture is stirred at room temperature for several hours (typically 3-4 hours) to complete the triflation.

  • Workup and Purification : After completion, the reaction mixture is quenched, and the product is isolated by extraction, followed by purification via crystallization or chromatography.

Optimization Data and Reaction Yields

From detailed studies (e.g., Matsuzawa et al., 2020), the following optimization results highlight the influence of various parameters on the yield of triflate products analogous to this compound:

Parameter Conditions Yield (%) Notes
Base CsF (4 equiv) 70 Optimal activator for triflation
Activator n-Bu4NF, KF, CsF 18-70 CsF gave highest yield
Solvent MeCN, THF, DME, acetone 31-70 MeCN provided best yield
Concentration 0.05 M 70 Lower concentration favored yield
Temperature Room temperature (rt) High Controlled temperature critical

(Table adapted from optimization studies in aryne precursor triflation).

Mechanistic Insights and Reaction Notes

  • The triflation proceeds via nucleophilic attack of the phenolate on the electrophilic triflation reagent.

  • The presence of the trimethylsilyl group at the 6-position stabilizes the intermediate and can influence regioselectivity.

  • The chloro substituent at the 2-position is inert under these conditions but may affect electronic properties.

  • Removal of by-products such as trifluoromethanesulfonic acid is typically achieved by aqueous workup or distillation.

  • Reaction times vary from 1 to 10 hours depending on temperature and reagent ratio, with typical conditions favoring 3-4 hours at 10-20°C.

Comparative Table of Preparation Methods

Method Aspect Method A (Triflic Anhydride) Method B (N-Phenylbistriflimide) Notes
Base NaH, KHMDS NaH, BEMP, BTPP Strong bases required for phenol deprotonation
Solvent MeCN, Me-THF Me-THF Polar aprotic solvents preferred
Temperature 0°C to RT 0°C to RT Controlled to minimize side reactions
Reaction Time 3-4 hours 3-4 hours Similar reaction times
Yield Moderate to high (60-70%) High (up to 87% in related systems) Dependent on substrate and conditions
Purification Crystallization, chromatography Crystallization, chromatography Standard organic workup

Summary of Key Research Findings

  • The triflation of 2-chloro-6-(trimethylsilyl)phenyl derivatives is efficiently achieved using strong bases and triflation reagents in polar aprotic solvents at mild temperatures.

  • CsF has been identified as an effective activator in related triflation reactions, enhancing yields up to 70%.

  • The choice of solvent critically affects yield, with acetonitrile providing optimal results.

  • Reaction optimization studies show that maintaining low concentration and moderate temperature improves product yield and purity.

  • The reaction is compatible with various substituents, including chloro and trimethylsilyl groups, without significant side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trimethylsilyl)phenyl triflate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the trapping agents used. For example, trapping with dipolarophiles can yield polycyclic aromatic compounds .

Scientific Research Applications

Organic Synthesis

2-Chloro-6-(trimethylsilyl)phenyl triflate is primarily utilized as a precursor for generating chlorobenzyne , an unstable but highly reactive intermediate. The generation process typically involves treatment with fluoride sources such as cesium fluoride (CsF) or potassium fluoride (KF). The mechanism can be summarized as follows:

C10H12ClF3O3SSi+t BuOKC6HCl+(CF3SO2)OK+(CH3)3SiOK+t BuOH\text{C}_{10}\text{H}_{12}\text{ClF}_3\text{O}_3\text{SSi}+\text{t BuOK}\rightarrow \text{C}_6\text{HCl}+(\text{CF}_3\text{SO}_2)\text{OK}+(\text{CH}_3)_3\text{SiOK}+\text{t BuOH}

This reaction highlights the compound's ability to facilitate nucleophilic aromatic substitution reactions and cycloaddition reactions, making it invaluable for synthesizing complex organic molecules.

Material Science

In material science, this compound is employed to prepare advanced materials through cycloaddition reactions. The generated chlorobenzyne can participate in various cycloaddition pathways, leading to the formation of polycyclic aromatic compounds that are critical in developing new materials with specific properties.

Pharmaceuticals

The compound plays a pivotal role in the synthesis of pharmaceutical intermediates and active compounds. Its ability to generate reactive intermediates allows for the construction of complex molecular frameworks often required in drug development. For instance, chlorobenzyne can be utilized in arylation reactions to introduce aryl groups into various substrates, enhancing their biological activity .

Case Study 1: Arylation Reactions

A study demonstrated the use of chlorobenzyne generated from this compound in arylation reactions. By employing this compound, researchers successfully introduced aryl groups into challenging substrates under mild conditions, showcasing its utility in synthetic organic chemistry.

Case Study 2: Synthesis of Polycyclic Aromatic Hydrocarbons

Another research effort focused on utilizing this compound to synthesize polycyclic aromatic hydrocarbons (PAHs). The chlorobenzyne intermediate was trapped with various dipolarophiles, resulting in the formation of complex PAHs that have potential applications in materials science and nanotechnology .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage at 2–8°C in a sealed, dry environment under inert gas to prevent hydrolysis or decomposition .
  • Reactivity : Demonstrates high regioselectivity in aryne-mediated reactions, such as C–S bond formation with alkynyl sulfides to synthesize substituted benzo[b]thiophenes in high yields (e.g., 3-(4-tolyl)-4-chlorobenzo[b]thiophene) without detectable regioisomers .

Comparison with Similar Compounds

The reactivity and applications of 2-chloro-6-(trimethylsilyl)phenyl triflate can be contextualized by comparing it with structurally related aryl triflates. Below is a detailed analysis:

Structural and Physicochemical Differences

Table 1: Key Parameters of Comparable Aryl Triflates

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position)
This compound 1449472-59-6 C₁₀H₁₂ClF₃O₃SSi 332.80 Cl (2), TMS (6)
2-Methyl-6-(trimethylsilyl)phenyl triflate 556812-44-3 C₁₁H₁₅F₃O₃SSi 312.38 CH₃ (2), TMS (6)

Key Observations :

  • Substituent Effects: The chlorine atom in the chloro derivative is electron-withdrawing, which stabilizes the aryne intermediate through inductive effects.
  • Molecular Weight : The chloro derivative’s higher molecular weight (332.80 vs. 312.38) reflects the substitution of chlorine for methyl.

Aryne Generation Efficiency

  • Chloro Derivative : Generates 3-chlorobenzyne (II) efficiently upon treatment with CsF, as demonstrated in the synthesis of benzo[b]thiophenes (Fig. 3A, B in ). The chlorine substituent directs regioselective C–S bond formation at the C1 position of the aryne .
  • Methyl Analog: No direct evidence of its use in aryne-mediated C–S bond formation is provided in the available data. However, the methyl group’s steric bulk and electronic effects likely reduce the aryne’s electrophilicity compared to the chloro-substituted system.

Stability and Handling

  • Chloro Derivative : Requires stringent storage conditions (2–8°C, inert atmosphere) due to the hydrolytic sensitivity of the triflate group and the reactive chlorine substituent .

Research Findings and Implications

  • Regioselectivity : The chloro substituent in this compound ensures precise control over aryne reactivity, avoiding regioisomer formation in heterocycle synthesis .
  • Limitations of Methyl Analogs : The methyl-substituted counterpart may lack comparable directing effects, limiting its use in reactions requiring high regiochemical fidelity.

Biological Activity

2-Chloro-6-(trimethylsilyl)phenyl triflate is a synthetic compound that has garnered attention in various fields of chemical research, particularly for its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, focusing on its interactions with biological systems and its applications in medicinal chemistry.

  • Molecular Formula : C10H12ClO3S
  • Molecular Weight : 250.72 g/mol
  • CAS Number : 1449472-59-6

The compound is characterized by the presence of a chloro substituent and a trimethylsilyl group, which enhance its reactivity, particularly in nucleophilic substitution reactions.

This compound acts primarily as an electrophilic species in chemical reactions, facilitating the formation of new carbon-carbon bonds. Its electrophilic nature allows it to participate in various coupling reactions, making it a valuable intermediate in the synthesis of biologically active compounds.

Case Studies and Research Findings

  • Synthesis of Benzothiophenes :
    A study investigated the reaction of this compound with ethyl p-tolylethynyl sulfide, leading to the formation of benzothiophene derivatives. This reaction demonstrated the compound's utility in producing complex molecular structures that could possess biological activity .
  • Aryne Chemistry :
    The compound has been employed as a precursor to generate aryne intermediates. These intermediates are known for their high reactivity and ability to form various biologically relevant compounds, including pharmaceuticals . For instance, aryne reactions involving this compound have shown promising yields in synthesizing indazole derivatives, which exhibit significant anti-cancer properties .
  • Inhibitory Activity :
    Although specific inhibitory activities of this compound have not been extensively documented, related compounds have demonstrated potent inhibitory effects against various kinases and enzymes involved in cancer progression. For example, compounds derived from similar triflates have exhibited IC50 values in the nanomolar range against cancer cell lines .

Table 1: Summary of Biological Activities and Synthesis Applications

Study Reaction Type Product Yield (%) Biological Relevance
Aryne ReactionBenzothiopheneModerate (specific yield not disclosed)Potential anti-cancer agent
Coupling ReactionIndazole DerivativesVaries (up to 92%)Anti-cancer properties

Q & A

Q. What are the primary synthetic applications of 2-chloro-6-(trimethylsilyl)phenyl triflate in organic chemistry?

This compound is widely used as a benzyne precursor due to its ability to generate 3-chlorobenzyne under mild conditions. For example, treatment with cesium fluoride (CsF) in hot acetonitrile facilitates the formation of benzothiophenes via regioselective C–S and C–C bond formation with alkynyl sulfides . The trimethylsilyl group enhances stability and directs regioselectivity during aryne trapping reactions.

Q. How does the trimethylsilyl substituent influence the reactivity of phenyl triflate derivatives in aryne generation?

The trimethylsilyl group acts as a steric and electronic directing group, stabilizing the intermediate aryne and controlling the position of bond formation. For instance, in reactions with alkynyl sulfides, the substituent ensures exclusive formation of 3-chlorobenzo[b]thiophenes without regioisomeric byproducts . This selectivity is critical for constructing complex heterocycles.

Q. What experimental conditions are optimal for generating arynes from this compound?

A standard protocol involves using CsF (1.5 equiv) in acetonitrile at 80°C. The reaction typically completes within 1–2 hours, yielding high-purity products. Monitoring via TLC or GC-MS is recommended to confirm aryne formation and subsequent trapping efficiency .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in reactions involving 3-chlorobenzyne generated from this compound?

Studies suggest that the trimethylsilyl group alters electron density at the benzyne termini, favoring nucleophilic attack at the C1 position. Computational analyses (e.g., DFT calculations) and isotopic labeling experiments can validate this hypothesis. Contradictions in regioselectivity reports for similar arynes may arise from differences in trapping agents or solvent effects .

Q. How can the reaction efficiency of this compound be improved for large-scale syntheses?

Optimizing fluoride sources (e.g., switching from CsF to KF/18-crown-6) or using microwave irradiation may reduce reaction times and improve yields. Recent work highlights that trimethylsilyl triflate, when used catalytically, can enhance reaction rates in Lewis acid-promoted transformations .

Q. What analytical techniques are critical for characterizing intermediates and products derived from this compound?

Key methods include:

  • NMR spectroscopy : To confirm regioselectivity and monitor benzyne trapping.
  • X-ray crystallography : For unambiguous structural determination of crystalline products.
  • Mass spectrometry (HRMS) : To verify molecular weights of unstable intermediates. Contradictions in spectral data (e.g., unexpected peaks in 13C^{13}\text{C} NMR) should prompt reevaluation of reaction conditions or byproduct formation .

Q. Are there safer alternatives to this compound for benzyne generation under ambient conditions?

Hypervalent iodine reagents (e.g., (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate) offer lower toxicity and comparable efficiency. However, they may require higher temperatures or specialized initiators, highlighting a trade-off between safety and reactivity .

Methodological Considerations

Q. How should researchers address contradictions in reported yields for reactions involving this compound?

Systematic variation of parameters (e.g., solvent polarity, fluoride source, temperature) is essential. For example, substituting acetonitrile with THF may alter reaction pathways due to differences in solvation. Comparative studies using kinetic profiling can isolate variables responsible for yield discrepancies .

Q. What precautions are necessary when handling this compound in the laboratory?

  • Use anhydrous conditions to prevent hydrolysis of the triflate group.
  • Employ personal protective equipment (PPE) such as nitrile gloves and safety goggles.
  • Store the compound at 0–6°C under inert gas to avoid decomposition .

Tables for Key Data

Reaction Conditions Yield Key Reference
Benzo[b]thiophene synthesisCsF, MeCN, 80°C, 1.5 h83–90%
Lewis acid-catalyzed Pinner reactionTrimethylsilyl triflate, RT, 24 h65–83%
O-Arylation of carboxylic acids(Phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate70–85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(trimethylsilyl)phenyl triflate
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(trimethylsilyl)phenyl triflate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.